molecular formula C18H20N4OS B2497850 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1797123-96-6

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2497850
M. Wt: 340.45
InChI Key: AVAXUNIGUMHUED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide" involves multi-step chemical reactions, often starting with the formation of core piperidine structures followed by functionalization with various substituents. A method for synthesizing N-substituted derivatives of acetamide bearing a piperidine moiety involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles (Khalid et al., 2014). Another synthesis pathway includes the condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)piperidine to obtain related pyridine-3-carbonitriles (Dyachenko & Dyachenko, 2016).

Molecular Structure Analysis

The molecular structure of related compounds exhibits interactions such as hypervalent S⋯O interactions and the formation of centrosymmetric dimers via N—H⋯N hydrogen bonds, contributing to their stability and reactivity (Ismailova et al., 2014). These structural features are critical for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions and Properties

Chemical reactions involving compounds with a piperidine moiety and thiophene derivatives often lead to the formation of novel heterocyclic compounds. For example, the reaction of thienylmethylenecyanothioacetamide and 2-acetoacetotoluidide with piperidine can yield substituted di- and tetrahydro-3-cyanopyridine-2-thiolates, crucial intermediates for further chemical synthesis (Krivokolysko et al., 1999).

Scientific Research Applications

New Salt and Pharmaceutical Compositions

  • A study presented the synthesis of a new salt related to the compound . This salt, along with its solvates, has potential applications in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Synthesis of Substituted Di- and Tetrahydro-3-cyanopyridine-2-thiolates

  • Research on the synthesis of substituted di- and tetrahydro-3-cyanopyridine-2-thiolates demonstrates their application in creating other complex molecules, with implications for various chemical and pharmaceutical processes (Krivokolysko et al., 1999).

Antimicrobial Nano-Materials

  • A study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed their effectiveness as antimicrobial agents against pathogenic bacteria and Candida species. This suggests potential applications in developing antimicrobial treatments (Mokhtari & Pourabdollah, 2013).

Crystal Structure and Hirshfeld Surface Analysis

  • Crystallography research involving similar compounds offers insights into the molecular structure and interactions, which are crucial for drug design and material science applications (Naghiyev et al., 2020).

Synthesis of N-Substituted Acetamide Derivatives

  • A study on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives highlights their potential in enzyme inhibition, which could have implications in treating various diseases (Khalid et al., 2014).

One-Pot Synthesis Using Nano Magnetite

  • The use of nano magnetite (Fe3O4) as a catalyst for the synthesis of derivatives of this compound underlines the efficiency and innovation in chemical synthesis processes (Mokhtary & Torabi, 2017).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c19-12-15-3-1-7-20-18(15)22-8-5-14(6-9-22)13-21-17(23)11-16-4-2-10-24-16/h1-4,7,10,14H,5-6,8-9,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAXUNIGUMHUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CS2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

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